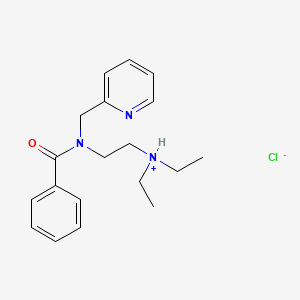
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine, such as 2-pyridylmethylamine, under basic conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with diethylaminoethyl chloride in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or pyridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The diethylaminoethyl and pyridylmethyl groups may enhance binding affinity and specificity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide
- N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide sulfate
- N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide nitrate
Uniqueness
N-(2-Diethylaminoethyl)-N-(2-pyridylmethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
CAS-Nummer |
100243-32-1 |
|---|---|
Molekularformel |
C19H26ClN3O |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
2-[benzoyl(pyridin-2-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(16-18-12-8-9-13-20-18)19(23)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI-Schlüssel |
CDHNRXXKTHROAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN(CC1=CC=CC=N1)C(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


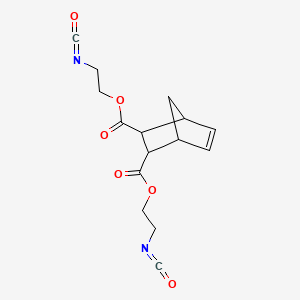
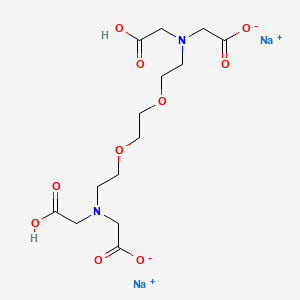
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
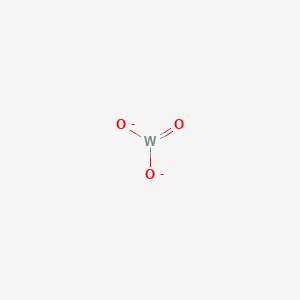
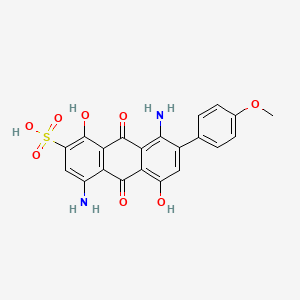
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)

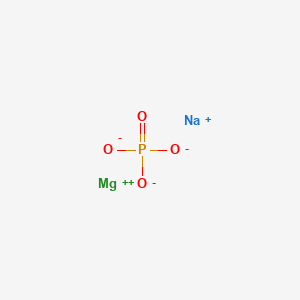
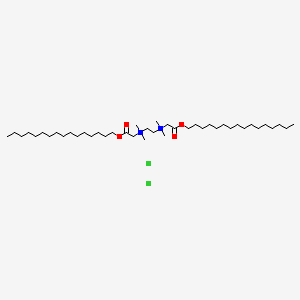


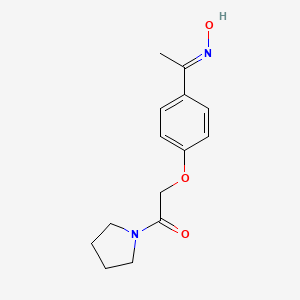
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
